molecular formula C12H12F2O B1324768 Cyclopentyl 3,4-difluorophenyl ketone CAS No. 898791-96-3

Cyclopentyl 3,4-difluorophenyl ketone

Cat. No. B1324768
M. Wt: 210.22 g/mol
InChI Key: XFBLITUUOAPBSI-UHFFFAOYSA-N
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Description

Cyclopentyl 3,4-difluorophenyl ketone is a chemical compound . It is also known as cyclopentyl(3,4-difluorophenyl)methanone .

Scientific Research Applications

Green Chemistry and Solvent Systems

Cyclopentyl methyl ether, similar to Cyclopentyl 3,4-difluorophenyl ketone in structure, has been recognized for its role in creating environmentally friendly solvent systems. It forms a positive azeotrope with water and has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, particularly in acetalization reactions of aliphatic and aromatic aldehydes or ketones, utilizing ammonium salts as acidic catalysts (Azzena et al., 2015).

Synthesis of Functionalized Compounds

Cyclopentyl-related compounds have been used in synthesizing a variety of functionalized compounds. For instance, a novel approach towards both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes has been developed, offering a broad collection of functionalized bridged bithiophenes accessible for further scientific research (Van Mierloo et al., 2010). Moreover, a new, efficient three-step synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophen--4-one (CDT) has been reported, showcasing the versatility of cyclopentyl-based compounds in synthetic chemistry (Brzezinski & Reynolds, 2002).

Photocatalysis and Chemical Reactions

Cyclopentyl-related ketones have been utilized in advanced chemical reactions, such as the [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis. This process generates highly substituted cyclopentane ring systems, highlighting the potential of cyclopentyl-based ketones in photocatalytic systems (Lu, Shen & Yoon, 2011).

Asymmetric Synthesis and Metal-Dependent Reactions

The reaction profile of cyclopentyl organometallic reagents with aliphatic ketones can be modulated by changing the metal atom, illustrating the cyclopentyl compounds' role in asymmetric synthesis and metal-dependent reactions. These compounds have been used for the asymmetric synthesis of medicinally important compounds, demonstrating the practical applications of cyclopentyl-based compounds in pharmaceutical synthesis (Roy et al., 2009).

properties

IUPAC Name

cyclopentyl-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBLITUUOAPBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642582
Record name Cyclopentyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 3,4-difluorophenyl ketone

CAS RN

898791-96-3
Record name Cyclopentyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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